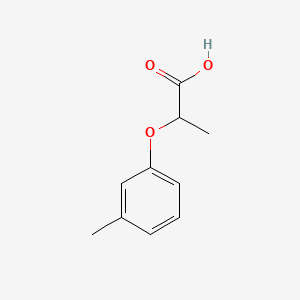

2-(3-Methylphenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVECNFGARHPBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948004 | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-95-8 | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(m-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Reaction

The esterification process can be summarized as follows:

$$

\text{3-Methylphenol} + \text{Bromopropanoic Acid} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl Ester} \xrightarrow{\text{H}_2\text{O}} \text{2-(3-Methylphenoxy)propanoic Acid}

$$

The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the bromopropanoic acid, leading to the formation of an ester intermediate, which is subsequently hydrolyzed.

Hydrolysis and Decarboxylation

This method involves two main steps:

Hydrolysis:

$$

\text{2-(3-Phenoxy-phenyl)-propionitrile} + \text{NaOH} \xrightarrow{\text{Ethanol}} \text{Intermediate Carboxylic Acid}

$$Decarboxylation:

$$

\text{Intermediate Carboxylic Acid} \xrightarrow{\Delta T} \text{this compound}

$$

Yield and Purity Considerations

The yield of these reactions can vary based on several factors, including the purity of starting materials, reaction time, and temperature control during synthesis. Reports indicate that yields can exceed 90% under optimized conditions.

| Preparation Method | Yield (%) | Comments |

|---|---|---|

| Esterification | >90 | Requires careful temperature control |

| Hydrolysis and Decarboxylation | >85 | Effective for nitrile precursors |

Industrial Considerations

In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield. These systems allow for better control over reaction parameters and can significantly reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Products may include 3-methylphenoxyacetic acid or 3-methylphenoxyacetone.

Reduction: The major product is 2-(3-methylphenoxy)propanol.

Substitution: Products depend on the specific substitution reaction, such as 3-methyl-4-nitrophenoxypropanoic acid for nitration.

Scientific Research Applications

2-(3-Methylphenoxy)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or pain signaling, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-methylphenoxy)propanoic acid with five structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Electronic and Functional Differences

Substituent Effects :

- Methyl (Target) : Electron-donating, lowers acidity (pKa ~3.5–4.0) compared to chloro or trifluoromethyl analogs.

- Chloro () : Electron-withdrawing, increases acidity (pKa ~3.1) and reactivity in nucleophilic reactions.

- Trifluoromethyl () : Strongly electron-withdrawing, significantly lowers pKa (e.g., ~2.8 for ) and enhances metabolic stability.

- Chain Length: Butanoic acid derivatives (e.g., ) exhibit extended half-lives due to reduced renal clearance.

Biological Activity

2-(3-Methylphenoxy)propanoic acid is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. It is structurally related to ibuprofen and has been studied for its potential anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H14O3, with a molecular weight of 206.24 g/mol. The compound features a propanoic acid moiety with a 3-methylphenoxy group, which influences its biological interactions.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : The phenoxy group allows the compound to interact with enzymes involved in pain signaling pathways, potentially inhibiting their activity.

- Receptor Binding : It has been explored for binding affinities to various receptors that mediate inflammatory responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Anti-inflammatory Effects :

- In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.

- Case Study : A study involving rat models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its analgesic properties.

-

Analgesic Properties :

- The compound has been tested in various pain models, showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Research Findings : A comparative study highlighted that doses of 50 mg/kg led to a notable decrease in pain response in animal models.

Comparison with Similar Compounds

The structural similarities between this compound and other compounds can provide insights into its biological activity. Here is a comparison table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Methylphenoxy)propanoic acid | Methyl group at the second position | Different binding affinities due to methyl position |

| 3-(4-Methylphenoxy)propanoic acid | Methyl group at the fourth position | Variations in reactivity compared to 2-(3-Methyl...) |

| 2-Hydroxy-3-(2-methylphenoxy)propanoic acid | Hydroxy group addition at the second carbon | Altered solubility and potential biological activity |

The positioning of the methyl group on the phenoxy ring significantly influences the chemical behavior and biological interactions of these compounds.

Applications and Future Research

The potential applications of this compound extend beyond pain management. Ongoing research aims to explore:

- Pharmaceutical Formulations : Investigating its use as an active pharmaceutical ingredient (API) or as an impurity in formulations like ibuprofen.

- Toxicological Studies : Understanding its safety profile and potential toxic effects in various biological systems.

Q & A

Basic: What are the most reliable synthetic routes for 2-(3-Methylphenoxy)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example:

- Nucleophilic substitution: React 3-methylphenol with methyl 2-bromopropanoate under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C), followed by acid hydrolysis to yield the free acid .

- Ester hydrolysis: Start with methyl 2-(3-methylphenoxy)propanoate and hydrolyze using 6M HCl under reflux (60–80°C, 4–6 hrs) .

Key Variables: - Temperature: Higher temperatures (>90°C) may degrade the methylphenoxy group.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous purification .

Advanced: How can reaction conditions be optimized to resolve contradictions in reported yields for Friedel-Crafts alkylation routes?

Methodological Answer:

Contradictions often arise from competing side reactions (e.g., over-alkylation or ring substitution). To mitigate:

- Catalyst screening: Compare AlCl₃ vs. FeCl₃; FeCl₃ reduces over-alkylation but requires longer reaction times (24–48 hrs) .

- Solvent polarity: Use nitrobenzene (high polarity) to stabilize intermediates and minimize byproducts .

- Statistical DOE: Apply a factorial design to test temperature (40–80°C), catalyst loading (10–20 mol%), and solvent ratios .

Basic: What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to resolve impurities. Retention time: ~8.2 min .

- NMR: Key signals: δ 1.5–1.7 ppm (CH₃ from propanoic acid), δ 6.8–7.2 ppm (aromatic protons) .

- Mass spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 193.1 .

Advanced: How should researchers address discrepancies in mass spectrometry data caused by matrix effects?

Methodological Answer:

- Internal standardization: Use deuterated analogs (e.g., d₃-2-(3-methylphenoxy)propanoic acid) to correct for ion suppression .

- Matrix-matched calibration: Prepare standards in the same solvent system as samples (e.g., biological matrices) .

- Post-column infusion: Diagnose ion suppression zones by co-injecting analyte and mobile phase additives .

Basic: What enzymatic systems interact with this compound, and how are these interactions studied?

Methodological Answer:

- Carboxypeptidase B: Use fluorescence quenching assays to monitor binding (λₑₓ = 280 nm, λₑₘ = 340 nm) .

- Cytochrome P450: Incubate with liver microsomes (e.g., rat CYP3A4) and analyze metabolites via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Molecular docking: Compare binding affinities to target proteins (e.g., COX-2) using AutoDock Vina. Focus on the methoxy group’s orientation .

- Free-energy perturbation (FEP): Quantify Gibbs energy changes for substituent modifications (e.g., methyl vs. ethyl groups) .

Basic: What are the primary degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photodegradation: Expose to UV light (254 nm) in aqueous solution; monitor via HPLC for breakdown products (e.g., 3-methylphenol) .

- Hydrolysis: At pH > 9, the ester bond cleaves to form propanoic acid and 3-methylphenol .

Advanced: How do pH and temperature synergistically influence degradation kinetics?

Methodological Answer:

- Arrhenius modeling: Calculate activation energy (Eₐ) at pH 3–11 and temperatures (25–60°C).

- pH-rate profiles: Use buffer systems (e.g., citrate-phosphate) to isolate pH effects. At pH 7.4, t₁/₂ = 14 days; at pH 2, t₁/₂ = 3 days .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles; avoid skin contact (absorption risk) .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

Advanced: How can engineering controls minimize airborne exposure during large-scale synthesis?

Methodological Answer:

- Closed-loop reactors: Implement continuous flow systems to reduce open handling .

- Real-time monitoring: Use PID detectors for airborne concentrations (threshold: <1 ppm) .

Advanced: What statistical approaches reconcile contradictory data in bioactivity assays?

Methodological Answer:

- Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .

- Bland-Altman plots: Visualize agreement between LC-MS and ELISA results for metabolite quantification .

Advanced: How can cross-reactivity with structurally similar compounds be experimentally excluded?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.